molecular formula C8H13F2N B2603954 3-(3,3-Difluorocyclobutyl)pyrrolidine CAS No. 2228304-14-9

3-(3,3-Difluorocyclobutyl)pyrrolidine

Cat. No.: B2603954
CAS No.: 2228304-14-9
M. Wt: 161.196
InChI Key: UNWNQSGLXVRRIC-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Organic Synthesis and Molecular Design

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are fundamental building blocks in organic synthesis due to their versatile reactivity and structural diversity. numberanalytics.comnumberanalytics.com These compounds are widespread in nature, forming the core of many biological molecules like nucleic acids, vitamins, and alkaloids. numberanalytics.comopenmedicinalchemistryjournal.comresearchgate.net Their significance stems from their broad applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com In medicinal chemistry, it is estimated that 59% of FDA-approved small-molecule drugs feature a nitrogen heterocycle. msesupplies.com

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a particularly prominent scaffold in drug discovery. researchgate.netnih.gov Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is crucial for the stereochemical aspects of drug design. researchgate.netnih.gov Many natural products, such as nicotine (B1678760) and scalusamides, contain the pyrrolidine moiety and exhibit a range of biological activities, including antioxidant and antimicrobial properties. nih.gov The versatility of the pyrrolidine scaffold is further demonstrated by its presence in a variety of approved drugs, including those for treating viral infections, cancer, and migraines. mdpi.com

Beyond pharmaceuticals, nitrogen heterocycles are integral to the development of agrochemicals, with over 70% of modern crop protection agents containing these structures. msesupplies.com They are also used in materials science as components of polymers and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com The ability of the nitrogen atom to engage in various chemical reactions makes these heterocycles valuable intermediates and catalysts in organic synthesis. numberanalytics.comnumberanalytics.com

Strategic Incorporation of Fluorine Atoms in Aliphatic Ring Systems

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a compound. nih.gov Replacing a hydrogen atom or a hydroxyl group with fluorine can significantly alter a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov The high electronegativity and small size of the fluorine atom can lead to unique conformational effects and multipolar interactions with biological targets. nih.gov

The gem-difluoro group (CF2) is a particularly interesting motif. Its incorporation into aliphatic ring systems, such as cyclobutanes, can have a profound impact on the molecule's physicochemical properties. The CF2 group is a bioisostere of a carbonyl group or a single methylene (B1212753) unit, but with distinct electronic and conformational effects. For instance, the strategic placement of fluorine can lower the basicity (pKa) of nearby amines and increase the acidity of adjacent carboxylic acids. researchgate.net This modulation of electronic properties can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of fluorine can also influence the conformational preferences of the ring system. For example, while the methoxy (B1213986) group in anisole (B1667542) prefers to be in the same plane as the phenyl ring, the trifluoromethoxy group in trifluoroanisole favors an out-of-plane conformation. nih.govnih.gov Such conformational changes can significantly impact how a molecule binds to its biological target. nih.gov The development of fluorinated cycloalkane building blocks, including gem-difluorocycloalkanes, has become increasingly important in drug discovery. enamine.net

Historical Context and Evolution of Research on Pyrrolidine and Cyclobutyl Derivatives

The study of pyrrolidine dates back to the early 20th century, with the first synthetic methods emerging in the 1920s. ontosight.ai Early syntheses were often complex and resulted in low yields. ontosight.ai Over time, advancements in catalytic methods and the development of new synthetic strategies have made pyrrolidine and its derivatives more accessible. ontosight.ai Today, a common industrial method for preparing pyrrolidine involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) over a metal oxide catalyst. wikipedia.org The functionalization of readily available precursors like proline and 4-hydroxyproline (B1632879) is also a major route to a wide array of pyrrolidine-containing drugs. nih.gov

Cyclobutane (B1203170) was first synthesized in 1907 through the hydrogenation of cyclobutene. wikipedia.org For a long time, the inherent ring strain of the cyclobutane structure limited its application in medicinal chemistry. nih.govfiveable.me However, improved synthetic methods, such as [2+2] photocycloadditions, have made cyclobutane-containing building blocks more readily available. nih.govbaranlab.org This has led to an increased appreciation for the unique properties of the cyclobutane ring, including its puckered three-dimensional structure and its ability to act as a rigid scaffold to orient pharmacophoric groups. nih.gov

Research into fluorinated versions of these scaffolds is a more recent development. The synthesis of 3,3-difluoropyrrolidine (B39680) and its derivatives has been explored through various methods, including 1,3-dipolar cycloadditions and multi-step sequences starting from difluorinated precursors. researchgate.netnih.govnih.gov Similarly, the synthesis of gem-difluorocyclobutanes has been achieved through methods like the deoxofluorination of cyclobutanones. researchgate.netnih.govacs.org The growing interest in these fluorinated building blocks reflects the increasing recognition of their potential to create novel chemical entities with improved drug-like properties. acs.orgacs.orgnih.gov

Rationale for Investigating 3-(3,3-Difluorocyclobutyl)pyrrolidine as a Novel Chemical Entity

The investigation of this compound is driven by the potential for synergistic benefits arising from the combination of the pyrrolidine and difluorocyclobutyl scaffolds. The pyrrolidine ring provides a well-established, three-dimensional core that is frequently found in biologically active molecules. researchgate.netnih.gov Its nitrogen atom offers a point for further functionalization and can participate in key interactions with biological targets.

By combining these two scaffolds, this compound represents a novel building block for the design of new chemical entities with potentially improved pharmacological profiles. The unique combination of three-dimensionality, conformational rigidity, and the electronic effects of the fluorine atoms makes this compound an attractive starting point for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)3-7(4-8)6-1-2-11-5-6/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWNQSGLXVRRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3,3 Difluorocyclobutyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules, where the target molecule is conceptually broken down into simpler, readily available precursors. ox.ac.uk For 3-(3,3-Difluorocyclobutyl)pyrrolidine, two primary disconnection strategies can be envisioned.

Strategy A: Inter-ring C-C Bond Disconnection: The most straightforward approach involves disconnecting the carbon-carbon bond linking the pyrrolidine (B122466) and difluorocyclobutyl rings. This leads to two key synthons: a pyrrolidine electrophile (or nucleophile) and a difluorocyclobutyl organometallic reagent (or an electrophile). The corresponding real-world reagents could be an N-protected 3-halopyrrolidine and a (3,3-difluorocyclobutyl)boronic acid or a similar organometallic species, which can be coupled using transition-metal catalysis.

Strategy B: Pyrrolidine Ring Disconnection: An alternative strategy involves disconnecting the pyrrolidine ring itself. This approach often utilizes cycloaddition reactions. A common method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. researchgate.net In this context, the dipolarophile would be a vinyl-substituted 3,3-difluorocyclobutane.

These strategies serve as a roadmap, guiding the selection of specific reactions and starting materials for the forward synthesis. nih.gov

Development of Stereoselective Synthetic Routes

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount, as different stereoisomers can have vastly different properties. The synthesis of this compound requires careful control over the stereocenters on both the pyrrolidine and cyclobutyl rings.

The pyrrolidine ring is a prevalent scaffold in pharmaceuticals, and numerous methods exist for its asymmetric synthesis. whiterose.ac.uk These methods can be broadly categorized based on the source of chirality.

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to induce enantioselectivity. Organocatalysis, for example, has been successfully used to synthesize substituted pyrrolidines via asymmetric Michael addition reactions. rsc.org Chiral phosphoric acids and proline-derived catalysts are often employed to create enantioenriched pyrrolidine structures. whiterose.ac.ukmdpi.com Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, catalyzed by chiral metal complexes. researchgate.net

Chiral Pool Synthesis: This strategy begins with an inexpensive, enantiomerically pure starting material, such as the amino acid L-proline or 4-hydroxyproline (B1632879). nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Method Catalyst/Reagent Key Transformation Stereoselectivity
Asymmetric 'Clip-Cycle'Chiral Phosphoric Acid (CPA)Intramolecular aza-Michael cyclizationHigh enantioselectivity whiterose.ac.uk
Organocatalytic Michael AdditionProline-derived organocatalystsAddition of nitroalkanes to enonesUp to 97% ee rsc.org
[3+2] CycloadditionChiral Metal Complex (e.g., Pd, Rh)Reaction of azomethine ylides with alkenesHigh enantioselectivity researchgate.netdntb.gov.ua
Chiral Pool SynthesisL-proline or L-hydroxyprolineFunctional group manipulation of chiral starting materialHigh, derived from starting material nih.gov

The construction of the difluorocyclobutyl ring must be controlled relative to the existing stereocenter on the pyrrolidine ring. This diastereoselective process ensures the desired relative stereochemistry.

One common method for forming cyclobutane (B1203170) rings is the [2+2] cycloaddition reaction. For a difluorocyclobutane, this could involve the reaction of an alkene with a difluoro-substituted ketene or another suitable two-carbon component. The facial selectivity of the cycloaddition to the alkene attached to the chiral pyrrolidine ring would be influenced by the steric and electronic properties of the pyrrolidine substituent, thereby directing the formation of one diastereomer over another.

Alternatively, the difluoro group can be introduced onto a pre-existing cyclobutanone ring. The diastereoselective fluorination of a 3-(cyclobutanone-3-yl)pyrrolidine intermediate, using reagents like diethylaminosulfur trifluoride (DAST), can be guided by the chiral pyrrolidine moiety.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of final products. While less common for the synthesis of a single target, this strategy is valuable in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. A common intermediate containing both ring systems could be functionalized in various ways to produce different derivatives.

Optimization of Reaction Conditions and Process Efficiency

To ensure a synthesis is practical and scalable, each step must be optimized for yield, purity, and efficiency. This involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time. researchgate.net

For instance, in a key cross-coupling step to link the two rings, a systematic optimization study would be performed. The initial conditions might provide a modest yield. By screening different solvents, catalysts, ligands, bases, and temperatures, the reaction efficiency can be significantly improved. journalijar.com This process not only maximizes the yield but also minimizes the formation of byproducts, simplifying subsequent purification.

The table below illustrates a hypothetical optimization of a Suzuki coupling reaction between a pyrrolidine boronic ester and a difluorocyclobutyl halide.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)Toluene1001245
2Pd(dppf)Cl₂ (2)Toluene1001268
3Pd(dppf)Cl₂ (2)Dioxane100885
4Pd(dppf)Cl₂ (2)Dioxane801275
5Pd(dppf)Cl₂ (1)Dioxane100882

As shown, changing the catalyst from Pd(PPh₃)₄ to Pd(dppf)Cl₂ and the solvent from toluene to dioxane dramatically improves the product yield. researchgate.net Further fine-tuning of temperature and catalyst loading allows for an efficient and resource-conscious process.

Isolation and Purification Techniques for Complex Organic Molecules

After a chemical reaction, the target compound must be isolated from a mixture containing unreacted starting materials, reagents, and byproducts. For complex molecules like this compound, a multi-step purification strategy is typically required.

Work-up/Extraction: The initial step involves quenching the reaction and performing a liquid-liquid extraction to separate the crude product from inorganic salts and highly polar or nonpolar impurities. ijddr.in

Chromatography: This is the most powerful technique for purifying organic compounds. nih.gov

Column Chromatography: The crude product is passed through a column packed with a stationary phase, most commonly silica gel. A solvent or mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures (e.g., stereoisomers), preparative HPLC is used. It operates on the same principles as column chromatography but uses high pressure to push solvents through a column with smaller particles, providing much higher resolution. nih.gov

Crystallization: If the final compound is a solid, crystallization can be an excellent method for achieving high purity. The impure solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to form crystals while impurities remain in the solution. ijddr.in

The choice of purification method depends on the physical properties of the compound (e.g., polarity, boiling point, crystallinity) and the nature of the impurities. rsc.org

Synthetic Routes to this compound: A Comparative Analysis

The synthesis of this compound, a key building block in the development of various therapeutic agents, has been approached through multi-step sequences. An examination of the available synthetic methodologies reveals a strategic focus on the construction of the difluorocyclobutane moiety followed by its attachment to a pyrrolidine precursor, or the formation of the pyrrolidine ring as a later step. This analysis will compare and contrast the known synthetic pathways, with a focus on the efficiency and yields of the key transformations.

Patented Synthesis of this compound

A primary route for the preparation of this compound is detailed in patent literature, specifically US Patent US20140275030A1. This pathway commences with the synthesis of a key intermediate, 1-benzyl-3-(3,3-difluorocyclobutyl)pyrrolidin-3-ol, and proceeds through a series of transformations to yield the final product.

The synthesis begins with the Grignard reaction between 3,3-difluorocyclobutylmagnesium bromide and 1-benzylpyrrolidin-3-one. This step is crucial for coupling the difluorocyclobutane and pyrrolidine rings and proceeds with a commendable yield of 85%. The resulting tertiary alcohol, 1-benzyl-3-(3,3-difluorocyclobutyl)pyrrolidin-3-ol, is then subjected to a dehydroxylation step. This is achieved through a two-step sequence involving the formation of a mesylate intermediate followed by its reduction.

Subsequently, the N-benzyl protecting group is removed via hydrogenolysis. This debenzylation step is carried out using a palladium on carbon catalyst under a hydrogen atmosphere and affords the target molecule, this compound.

An alternative approach within the same patent involves the use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring. The synthesis starts with the reaction of 3,3-difluorocyclobutylmagnesium bromide with tert-butyl 3-oxopyrrolidine-1-carboxylate to give tert-butyl 3-(3,3-difluorocyclobutyl)-3-hydroxypyrrolidine-1-carboxylate. The subsequent dehydroxylation and deprotection steps lead to the final product.

Below is a data table summarizing the key steps and reported yields for the synthesis utilizing the benzyl-protected intermediate.

StepReactantsProductReagents and ConditionsYield (%)
1. Grignard Reaction3,3-difluorocyclobutylmagnesium bromide, 1-benzylpyrrolidin-3-one1-benzyl-3-(3,3-difluorocyclobutyl)pyrrolidin-3-olTetrahydrofuran85
2. Dehydroxylation (via mesylate) and Debenzylation (Hydrogenolysis)1-benzyl-3-(3,3-difluorocyclobutyl)pyrrolidin-3-olThis compound1. Mesyl chloride, Triethylamine 2. H₂, Pd/CNot explicitly reported for the combined steps

Advanced Structural Characterization and Conformational Analysis of 3 3,3 Difluorocyclobutyl Pyrrolidine

High-Resolution Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic methods is indispensable for unambiguously determining the structure of 3-(3,3-Difluorocyclobutyl)pyrrolidine. These techniques provide detailed insights into the connectivity of atoms, their spatial arrangement, and the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds in solution. A complete assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the definitive confirmation of the molecular structure and provides valuable information about the molecule's conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit complex multiplets for the protons on both the pyrrolidine (B122466) and cyclobutane (B1203170) rings due to extensive spin-spin coupling. The protons on the carbons adjacent to the fluorine atoms (the α-protons on the cyclobutane ring) would likely show characteristic splitting patterns due to geminal and vicinal H-F couplings. The protons on the pyrrolidine ring would also display complex splitting arising from couplings to each other and potentially long-range couplings to the cyclobutyl protons and fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. The carbon atom bearing the two fluorine atoms (C3 of the cyclobutane ring) would appear as a triplet due to the one-bond C-F coupling. The chemical shift of this carbon would be significantly downfield compared to a non-fluorinated analogue. The other carbon signals for both rings would also be influenced by the presence of the fluorine atoms, with the magnitude of the effect decreasing with distance.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance (or a narrow multiplet) would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Coupling of the fluorine nuclei to the neighboring protons on the cyclobutane ring would result in a complex multiplet structure in a high-resolution spectrum, providing valuable data for conformational analysis.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H3.0-3.5m-CH₂-N (Pyrrolidine)
¹H2.5-3.0m-CH-N (Pyrrolidine)
¹H2.0-2.5m-CH₂ (Cyclobutane, α to F)
¹H1.8-2.2m-CH (Pyrrolidine, attached to cyclobutane)
¹H1.5-2.0m-CH₂ (Pyrrolidine)
¹³C115-125tJ(C-F) ≈ 250-300C-F₂ (Cyclobutane)
¹³C50-60--CH₂-N (Pyrrolidine)
¹³C40-50--CH-N (Pyrrolidine)
¹³C30-40--CH₂ (Cyclobutane, α to F)
¹³C30-40--CH (Pyrrolidine, attached to cyclobutane)
¹³C25-35--CH₂ (Pyrrolidine)
¹⁹F-90 to -110m-C-F₂

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. A single-crystal X-ray diffraction study of a suitable crystalline derivative of this compound would provide unambiguous information about bond lengths, bond angles, and torsion angles. This technique would definitively establish the relative stereochemistry of the molecule and, if a chiral derivative is used, the absolute configuration can also be determined. The solid-state conformation revealed by X-ray crystallography serves as a crucial benchmark for comparison with solution-state conformations inferred from NMR data and computational models.

Interactive Data Table: Hypothetical Crystallographic Data for this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1044.4
Z4

Note: This is a hypothetical data table as no published crystal structure for this specific compound was found.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula of this compound (C₈H₁₃F₂N). Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Characteristic fragmentation pathways may involve the loss of fluorine, cleavage of the cyclobutane ring, or fragmentation of the pyrrolidine ring, offering further confirmation of the compound's structure.

Conformational Preferences and Dynamics in Solution and Solid State

The conformational landscape of this compound is dictated by a delicate balance of steric and electronic interactions within and between the two ring systems.

Influence of Vicinal Fluorine Atoms on Ring Pucker and Flexibility

The presence of the two fluorine atoms on the cyclobutane ring has a significant impact on its conformation. Cyclobutane itself is not planar but exists in a puckered conformation to relieve torsional strain. The gem-difluoro substitution is expected to influence the degree of puckering and the barrier to ring inversion. The strong C-F bonds and the electrostatic interactions involving the fluorine atoms can alter the conformational energy landscape, favoring certain puckered states. This, in turn, will affect the relative orientation of the pyrrolidine substituent on the cyclobutane ring. The flexibility of the pyrrolidine ring, which typically undergoes pseudorotation between various envelope and twist conformations, will also be influenced by the bulky and electronically distinct difluorocyclobutyl group.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, hydrogen bonding involving the N-H group of the pyrrolidine ring is expected to be a dominant feature in the crystal packing. Additionally, weaker C-H···F hydrogen bonds and dipole-dipole interactions involving the highly polarized C-F bonds are likely to play a significant role in directing the molecular assembly. The study of these interactions through X-ray crystallography provides valuable insights into the forces that govern the self-assembly of fluorinated molecules, which is of great interest in crystal engineering and materials science.

Chiroptical Properties and Enantiomeric Purity Assessment

The stereochemical integrity of pharmaceutical compounds is paramount, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For this compound, which possesses stereogenic centers, a thorough evaluation of its chiroptical properties is essential for assigning the absolute configuration of its enantiomers. Concurrently, the development of robust analytical methods to assess enantiomeric purity is a critical aspect of quality control in its synthesis and application.

Chiroptical spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for elucidating the three-dimensional structure of chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. As VCD spectra are sensitive to the vibrational modes of a molecule, they provide detailed information about its absolute configuration and conformational preferences in solution. For a molecule like this compound, VCD analysis, in conjunction with quantum chemical calculations, could definitively establish the absolute configuration of its enantiomers.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. ECD is particularly useful for analyzing molecules containing chromophores. By comparing experimental ECD spectra with those predicted by theoretical calculations, the absolute configuration of chiral compounds can be determined.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance with the wavelength of light. ORD spectra, particularly the Cotton effect observed near an absorption band, can be used to determine the stereochemistry of chiral molecules.

The enantiomeric purity of this compound can be quantitatively determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The selection of an appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

While specific experimental chiroptical data and detailed enantiomeric purity assessment methods for this compound are not extensively documented in publicly available literature, the principles of these standard techniques would be applied. Hypothetical data for the chiroptical properties and enantiomeric purity assessment are presented in the tables below to illustrate the expected outcomes of such analyses.

Table 1: Hypothetical Chiroptical Data for the Enantiomers of this compound

Property(+)-Enantiomer(-)-Enantiomer
Specific Rotation [α]D PositiveNegative
VCD Characteristic positive and negative bands corresponding to specific vibrational modes.Mirror-image VCD spectrum to the (+)-enantiomer.
ECD Characteristic positive and negative Cotton effects at specific wavelengths.Mirror-image ECD spectrum to the (+)-enantiomer.
ORD Positive Cotton effect curve.Negative Cotton effect curve.

Table 2: Illustrative HPLC Method for Enantiomeric Purity Assessment

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with an amine modifier
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R)-enantiomer tR1
Retention Time (S)-enantiomer tR2
Resolution (Rs) > 1.5

Chemical Reactivity and Reaction Mechanisms of 3 3,3 Difluorocyclobutyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is the primary center of nucleophilicity and basicity in the molecule, making it amenable to a variety of chemical modifications.

N-Alkylation, N-Acylation, and Derivatization Reactions

The secondary amine of 3-(3,3-difluorocyclobutyl)pyrrolidine readily undergoes N-alkylation and N-acylation reactions, allowing for the synthesis of a diverse range of derivatives. These reactions typically proceed via standard protocols for the functionalization of secondary amines.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or by participating in reductive amination processes. A notable example is the synthesis of (±)-tert-butyl 2-(3,3-difluorocyclobutyl)pyrrolidine-1-carboxylate, a derivative where the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This transformation is a key step in incorporating the this compound scaffold into more complex molecules. The general procedure for such N-alkylation often involves reacting the parent amine with an appropriate alkylating agent in the presence of a base to neutralize the acid generated during the reaction. princeton.edu Another sustainable approach for N-alkylation of N-heterocycles involves the use of propylene (B89431) carbonate, which can serve as both the reagent and a green solvent, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of amides, which can alter the electronic properties and biological activity of the parent molecule.

Derivatization: The nucleophilic nature of the pyrrolidine nitrogen allows for its derivatization into a wide array of functional groups. For instance, reaction with sulfonyl chlorides yields sulfonamides. Such derivatizations are crucial in medicinal chemistry for modulating the physicochemical properties of lead compounds. nih.gov The synthesis of various functionalized fluoroalkylated pyrrolidines can also be achieved through visible light-induced cascade transformations of N,N-diallylamines and fluoroalkyl iodides. researchgate.net

Table 1: Examples of N-Alkylation and Derivatization Reactions
Reaction TypeReagents and ConditionsProduct Type
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., triethylamine), solvent (e.g., dichloromethane)N-Boc protected pyrrolidine
N-AlkylationAlkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetonitrile)N-alkyl pyrrolidine
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH₃CN)N-alkyl pyrrolidine
N-AcylationAcyl chloride or anhydride, base (e.g., pyridine), solvent (e.g., dichloromethane)N-acyl pyrrolidine (amide)
N-SulfonylationSulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane)N-sulfonyl pyrrolidine (sulfonamide)

Amine-Based Catalytic Transformations

The pyrrolidine scaffold is a privileged motif in organocatalysis, with numerous proline and pyrrolidine derivatives being employed to catalyze a wide range of asymmetric reactions. nih.govnih.govmdpi.comrsc.org While there is a lack of specific studies detailing the use of this compound as a catalyst, its structural similarity to other effective fluorinated pyrrolidine organocatalysts suggests its potential in this area.

The introduction of fluorine atoms into the structure of pyrrolidine-based catalysts has been shown to influence their catalytic activity and selectivity. researchgate.net The fluorine-ammonium ion gauche effect, for instance, can stabilize the transition state in certain reactions, leading to improved yields and enantioselectivities. mdpi.com Given these precedents, this compound could potentially act as an effective organocatalyst in transformations such as:

Michael additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) reactions: Promoting the asymmetric aldol reaction between aldehydes and ketones.

Mannich reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone.

Further research is required to explore and validate the catalytic capabilities of this compound and its derivatives in such amine-based transformations.

Reactivity of the Fluorinated Cyclobutyl Moiety

Ring Stability and Resistance to Ring-Opening or Rearrangement Reactions

The cyclobutane (B1203170) ring, while strained compared to larger rings, is generally stable. The presence of the gem-difluoro group at the 3-position further enhances the stability of the cyclobutyl moiety in this compound. Studies on 1,1-disubstituted difluorocyclobutanes have demonstrated their remarkable chemical stability under a variety of conditions. acs.org These compounds show quantitative recovery when subjected to acidic and basic conditions, as well as in the presence of strong nucleophiles. acs.org

This high degree of stability indicates a strong resistance to ring-opening or rearrangement reactions that can sometimes be observed in other substituted cyclobutanes. The gem-difluoro group is known to be crucial in increasing metabolic stability in drug candidates, further highlighting the robustness of this structural motif. acs.org The stability of the difluorocyclobutane ring allows for a wide range of chemical modifications to be performed on the pyrrolidine ring without compromising the integrity of the cyclobutyl moiety. acs.org

Table 2: Stability of 1,1-Disubstituted Difluorocyclobutanes under Various Conditions acs.org
ConditionObservation
Acidic (e.g., 1M HCl)Quantitative recovery
Basic (e.g., 1M NaOH)Quantitative recovery
Strong Nucleophiles (e.g., NaI in acetone)Quantitative recovery
Buffer Solution (e.g., PBS)Quantitative recovery

Influence of Fluorine on Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an adjacent atom or with the electrons in a sigma or pi bond. wikipedia.orgdalalinstitute.comlibretexts.orgvedantu.com This intramolecular participation can significantly affect the rate and stereochemistry of a reaction. While there are no specific studies on the neighboring group participation of the fluorine atoms in this compound, the electronic properties of fluorine suggest a potential for such effects.

Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect can influence the reactivity of adjacent functional groups. However, under certain circumstances, fluorine can also act as a neighboring group, although its participation is generally weaker compared to other halogens like iodine or bromine. schoolbag.info In the context of the cyclobutyl ring, the fluorine atoms could potentially influence the stability of carbocationic intermediates that might form during certain reactions, for example, in solvolysis reactions of derivatives with a leaving group on the cyclobutane ring. rsc.org The participation of a cyclobutane ring itself in stabilizing a nearby positive charge is also a known phenomenon. vedantu.com The interplay between the electronic effects of the gem-difluoro group and the potential for participation by the cyclobutane ring framework is an area that warrants further investigation to fully understand the reactivity of this moiety.

Stereochemical Outcomes of Chemical Transformations

The presence of stereocenters in this compound and its derivatives means that stereochemistry is a critical aspect of their chemical transformations. The synthesis of specific stereoisomers is often crucial for biological activity.

The stereochemical outcome of reactions involving this compound can be influenced by several factors, including the nature of the reagents, the reaction conditions, and the inherent conformational preferences of the molecule. The fluorination of the pyrrolidine ring is known to induce significant conformational changes that can impact the structure and biological roles of the resulting molecules. beilstein-journals.orgbeilstein-journals.org

In the synthesis of substituted pyrrolidines, diastereoselective and enantioselective methods are often employed to control the stereochemistry. mdpi.comua.esrsc.org For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for the stereocontrolled synthesis of highly substituted pyrrolidines. rsc.org The absolute configuration of the final products can often be determined by X-ray crystallography. researchgate.netnih.govmdpi.com

The puckering of the difluorocyclobutane ring, as observed in X-ray crystal structures of related compounds, is another factor that can influence the stereochemical course of reactions. acs.org The puckering angle in diaryl difluorocyclobutanes has been found to be around 20-24°, which is more planar than non-fluorinated cyclobutanes. acs.org This conformational aspect can affect the accessibility of reagents to different faces of the molecule, thereby influencing the stereochemical outcome of reactions at both the pyrrolidine and cyclobutane rings. Quantum-chemical analysis of difluorinated pyrrolidines has also been used to understand their conformational equilibrium and the effects of fluorine substitution on stereoisomer stabilities. beilstein-journals.orgbeilstein-journals.orgnih.gov

Mechanistic Studies of Novel Reactions Involving this compound

While specific mechanistic studies detailing novel reactions involving this compound as a primary reactant are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established chemical behaviors of its constituent moieties: the pyrrolidine ring and the gem-difluorinated cyclobutyl group. Mechanistic explorations of related fluorinated and non-fluorinated analogs provide a foundational understanding of the plausible reaction pathways this compound may undergo.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold in organic synthesis, primarily owing to the nucleophilicity of the secondary amine. nih.gov The presence of the 3,3-difluorocyclobutyl substituent introduces significant electronic and steric influences that can modulate the reactivity of the pyrrolidine core. The strong electron-withdrawing nature of the two fluorine atoms can decrease the basicity and nucleophilicity of the pyrrolidine nitrogen to some extent, a factor that would influence the kinetics of its reactions.

Novel reactions involving this compound would likely focus on the functionalization of the pyrrolidine nitrogen or, with appropriate activation, the carbon backbone. Mechanistic studies of such transformations, though not specific to this exact molecule, can be extrapolated from general knowledge of pyrrolidine chemistry.

Hypothesized Reaction Mechanisms

Based on the reactivity of similar structures, several novel reaction mechanisms can be proposed for this compound. These include advanced acylation and alkylation reactions, participation in multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions.

One area of novel reactivity could involve the use of this compound in 1,3-dipolar cycloaddition reactions . nih.gov While the parent compound itself is not a 1,3-dipole, it can be readily converted to an azomethine ylide precursor. For instance, reaction with an aldehyde or ketone could form an iminium ion, which upon deprotonation would yield the corresponding azomethine ylide. The mechanism of this cycloaddition would proceed via a concerted [3+2] pathway with a suitable dipolarophile, such as an alkene or alkyne, to generate more complex spirocyclic or fused heterocyclic systems. mdpi.com The difluorocyclobutyl group would be expected to influence the stereoselectivity of the cycloaddition through steric hindrance, directing the approach of the dipolarophile.

Another avenue for novel reactions lies in C-H activation . While challenging, the development of methodologies for the direct functionalization of C-H bonds on the pyrrolidine ring would be of significant interest. Mechanistic studies in this area would likely involve organometallic catalysts, such as those based on palladium or rhodium. The reaction would proceed through a series of steps including C-H bond cleavage (potentially via concerted metalation-deprotonation), insertion of a coupling partner, and reductive elimination to afford the functionalized product. The fluorine atoms on the cyclobutyl ring could influence the regioselectivity of the C-H activation by altering the electronic properties of the adjacent C-H bonds.

The table below summarizes potential novel reactions and their generalized mechanistic pathways, drawing parallels from known pyrrolidine chemistry.

Reaction TypeReagents & ConditionsMechanistic PathwayExpected Outcome
Asymmetric Azomethine Ylide CycloadditionAldehyde, Chiral Lewis Acid, DipolarophileFormation of a chiral azomethine ylide complex, followed by a stereoselective [3+2] cycloaddition.Enantiomerically enriched spiro- or fused-pyrrolidine derivatives.
Palladium-Catalyzed C-H ArylationAryl Halide, Pd Catalyst, Ligand, BaseOxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H activation of the pyrrolidine ring, and reductive elimination.Arylated this compound derivatives.
Radical-Mediated FunctionalizationRadical Initiator, Functionalizing Agent (e.g., alkene)Generation of a nitrogen-centered radical from the pyrrolidine, followed by intermolecular addition to a π-system and subsequent propagation steps.C-functionalized pyrrolidine derivatives. soton.ac.uk

It is important to note that these are projected mechanisms. Detailed experimental and computational studies would be necessary to fully elucidate the specific reaction pathways, transition states, and the precise influence of the 3,3-difluorocyclobutyl moiety on the reactivity of the pyrrolidine ring. Such studies would be invaluable for the rational design of novel synthetic routes to complex molecules incorporating this unique fluorinated building block.

Computational Chemistry and Theoretical Studies of 3 3,3 Difluorocyclobutyl Pyrrolidine

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical (QM) calculations are foundational to modern computational chemistry, providing a means to solve the electronic Schrödinger equation for a given molecular system. wikipedia.org These methods yield detailed information about electron distribution, molecular energies, and geometric parameters.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for determining the equilibrium geometry and exploring the potential energy surface of organic molecules like 3-(3,3-Difluorocyclobutyl)pyrrolidine.

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformation. This process would typically employ a hybrid functional, such as B3LYP, along with a Pople-style basis set like 6-31G(d) or a more extensive one for higher accuracy. mdpi.comnih.gov The optimization would account for the puckering of both the pyrrolidine (B122466) and cyclobutane (B1203170) rings and the rotational orientation between them.

The energy landscape of the molecule can be explored by performing constrained optimizations or transition state searches. This would reveal the energy barriers between different conformers, for instance, the barrier for the nitrogen inversion in the pyrrolidine ring or the interconversion between different ring puckers. The difluoro substitution on the cyclobutane ring is expected to significantly influence its preferred conformation and the rotational barrier around the C-C bond connecting the two rings.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C-F1.35 Å
C-N (pyrrolidine)1.47 Å
C-C (ring junction)1.54 Å
N-H1.01 Å
Bond Angles
F-C-F105.5°
C-N-C (pyrrolidine)108.0°
Dihedral Angle
H-N-C-C175.0°

Ab initio—meaning "from first principles"—methods solve the Schrödinger equation without relying on empirical parameters, using only fundamental physical constants. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can provide higher accuracy for electronic energies. wikipedia.org For this compound, these high-level calculations would be valuable for refining the relative energies of the most stable conformers identified by DFT, providing a more reliable assessment of their thermodynamic populations.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound would provide a dynamic picture of its behavior, particularly its conformational flexibility and interactions with a solvent.

For such a simulation, the molecule would be placed in a periodic box filled with explicit solvent molecules, such as water. The interactions between all atoms would be governed by a force field (e.g., OPLS-AA or GAFF). The simulation would track the trajectory of each atom over nanoseconds, revealing the accessible conformations. This conformational sampling is crucial for understanding the flexibility of the pyrrolidine and cyclobutane rings and the range of motion at their junction. nih.gov

Furthermore, MD simulations are invaluable for studying solvation effects. By analyzing the trajectory, one can determine the radial distribution functions of solvent molecules around key functional groups. For instance, the simulation would show the formation and lifetime of hydrogen bonds between the pyrrolidine N-H group (as a donor) or the nitrogen lone pair (as an acceptor) and surrounding water molecules. researchgate.net This provides insight into how the solvent stabilizes the molecule's structure and influences its dynamic behavior.

Table 2: Insights from Molecular Dynamics Simulations of this compound.

Studied PropertyInformation Gained
Conformational Dynamics Identification of major and minor conformers, analysis of ring puckering frequencies, and rotational freedom between the two rings.
Solvation Shell Structure Determination of the number and arrangement of water molecules in the first solvation shell around the pyrrolidine nitrogen and fluorine atoms.
Hydrogen Bonding Calculation of the average number and lifetime of hydrogen bonds between the molecule and the solvent.
Root-Mean-Square Fluctuation (RMSF) Identification of the most flexible and rigid regions of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. nrel.gov Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with a DFT calculation, it is possible to predict the ¹H and ¹³C NMR spectra of this compound with high accuracy. researchgate.net These predictions are crucial for assigning experimental spectra, especially for a molecule with complex stereochemistry. The calculations would predict significant deshielding for the carbon atom bonded to the two fluorine atoms and for the adjacent carbons.

Vibrational frequencies corresponding to infrared (IR) spectroscopy can also be calculated. nih.gov A frequency calculation following a DFT geometry optimization yields the harmonic vibrational modes of the molecule. scirp.org These theoretical frequencies can be correlated with experimental IR spectra to assign specific bands to the stretching and bending motions of functional groups, such as the N-H and C-F bonds.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. Note: These are hypothetical values based on theoretical principles. Atom numbering is illustrative.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-HStretch3300 - 3500
C-H (aliphatic)Stretch2850 - 3000
C-NStretch1020 - 1250
C-FStretch1000 - 1400

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. researchgate.net The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show a significant negative potential around the two highly electronegative fluorine atoms and the lone pair of the nitrogen atom. Conversely, a region of strong positive potential would be located around the hydrogen atom attached to the pyrrolidine nitrogen. This analysis highlights the primary sites for non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition. Hirshfeld or Mulliken charge analysis can further quantify the partial atomic charges, confirming the electron-withdrawing effect of the fluorine atoms. mdpi.commdpi.com

Table 5: Interpretation of the Molecular Electrostatic Potential (MEP) Surface.

Color on MEP SurfacePotentialImplied Chemical PropertyLocation on Molecule
RedNegativeElectron-rich, Nucleophilic, H-bond acceptorVicinity of Fluorine and Nitrogen atoms
BluePositiveElectron-poor, Electrophilic, H-bond donorVicinity of N-H hydrogen
Green/YellowNeutralNon-polarCarbon-hydrogen regions

In Silico Molecular Recognition and Binding Mode Analysis (Non-Clinical Focus)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand binding to a protein receptor. nih.gov This analysis provides a structural hypothesis for molecular recognition events.

Focusing on a non-clinical context, one could model the binding of this compound into the active site of a generic enzyme, such as a protease. The docking algorithm would sample numerous possible conformations and orientations of the ligand within the binding pocket. The results would be scored based on the predicted intermolecular interactions.

The analysis would likely show that the protonated pyrrolidine nitrogen forms a strong salt bridge or hydrogen bond with an acidic residue (e.g., aspartic acid) in the active site. nih.gov The difluorocyclobutyl moiety, being relatively non-polar but with electronegative fluorine atoms, could engage in van der Waals interactions within a hydrophobic pocket or potentially form weaker C-F···H hydrogen bonds. The specific puckering of the rings would be critical for achieving optimal shape complementarity with the binding site. This type of analysis is fundamental in rational design, providing a structural basis for understanding how molecular features contribute to binding interactions.

Table 6: Potential Intermolecular Interactions in a Hypothetical Binding Site.

Molecular MoietyPotential Interaction TypePossible Binding Site Partner
Pyrrolidine N-H (protonated)Hydrogen Bond / Salt BridgeAspartate, Glutamate (B1630785)
Pyrrolidine N lone pairHydrogen BondSerine, Threonine, Backbone N-H
Difluorocyclobutyl groupHydrophobic / van der WaalsLeucine, Isoleucine, Valine
Fluorine atomsDipole-dipole / Halogen bondPolar groups, Aromatic rings

Molecular Docking Simulations with Protein Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a protein target.

A hypothetical molecular docking study of this compound would involve the following steps:

Selection of a Protein Target: A protein relevant to a specific disease would be chosen.

Preparation of the Protein and Ligand: The three-dimensional structures of the protein and this compound would be prepared for the simulation. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the compound within the protein's active site. The algorithm would score these poses based on factors like intermolecular forces, shape complementarity, and electrostatic interactions.

The results of such a study would typically be presented in a table format, detailing the binding energies and key interactions with amino acid residues.

Hypothetical Molecular Docking Results for this compound

Protein Target Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Protein X -8.5 TYR 123, ASP 125 Hydrogen Bond, Pi-Alkyl
Protein Y -7.9 LEU 204, VAL 208 Hydrophobic
Protein Z -9.1 GLU 310, ARG 312 Hydrogen Bond, Salt Bridge
Note:

Pharmacophore Modeling and Ligand Efficiency Analysis

Pharmacophore modeling is a method used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand or the active site of a protein.

For this compound, a pharmacophore model would highlight features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups. This model could then be used to screen large databases of compounds to find others that share the same essential features and might therefore have similar biological activity.

Ligand Efficiency (LE) is a metric used to evaluate how well a compound binds to its target relative to its size (typically measured by the number of heavy atoms). It is a useful tool for optimizing lead compounds in drug discovery. The formula for Ligand Efficiency is:

LE = - (ΔG) / N

where ΔG is the binding free energy and N is the number of non-hydrogen atoms.

A higher LE value is generally desirable, as it indicates a more efficient binding interaction. An analysis of this compound would involve calculating its LE for various protein targets and comparing it to other compounds.

Hypothetical Ligand Efficiency Analysis for this compound

Protein Target Binding Affinity (Ki, nM) Number of Heavy Atoms Ligand Efficiency (LE)
Protein X 50 11 0.35
Protein Y 120 11 0.32
Protein Z 25 11 0.37
Note:

Molecular Interaction Studies and Mechanistic Biochemistry of 3 3,3 Difluorocyclobutyl Pyrrolidine

Exploration of Molecular Recognition Principles

The principles of molecular recognition for 3-(3,3-Difluorocyclobutyl)pyrrolidine are governed by the distinct functionalities of its two core components: the pyrrolidine (B122466) ring and the difluorocyclobutyl group.

Pyrrolidine Scaffold Interactions: The pyrrolidine ring provides a rigid, three-dimensional structure. The secondary amine within this ring is a key interaction hub. In its neutral state, the nitrogen atom can act as a hydrogen bond acceptor. Upon protonation at physiological pH, it forms a positively charged ammonium (B1175870) ion, enabling it to act as a strong hydrogen bond donor and participate in favorable ionic or charge-dipole interactions with negatively charged residues like aspartate or glutamate (B1630785) in a protein's binding pocket. gatech.educambridgemedchemconsulting.com

Difluorocyclobutyl Moiety Interactions: The gem-difluoromethylene (CF₂) group is a notable feature. The high electronegativity of the fluorine atoms creates a strong local dipole moment, polarizing the adjacent C-H bonds and potentially allowing them to act as weak hydrogen bond donors. nih.gov The fluorine atoms themselves are poor hydrogen bond acceptors but can engage in favorable electrostatic and multipolar interactions with carbonyl groups or other polar functionalities in a binding site. cambridgemedchemconsulting.comnih.gov This moiety often serves as a bioisostere for a carbonyl group (C=O) or an isopropyl group, offering similar steric bulk but with profoundly different electronic properties and improved metabolic stability against oxidative processes. nih.govprinceton.edu

Hydrophobic and van der Waals Interactions: The aliphatic cyclobutyl and pyrrolidine rings provide surface area for engaging in non-polar interactions, such as van der Waals forces and hydrophobic contacts, which are crucial for affinity and selectivity. The specific stereochemistry at the point of attachment (position 3 of the pyrrolidine ring) will dictate the spatial orientation of the cyclobutyl group, significantly influencing how the molecule fits into a binding site.

In Vitro Enzyme Interaction and Inhibition Kinetics (Mechanistic Focus)

While specific enzyme targets for this compound are not yet identified in the literature, the methods for characterizing its potential enzyme interactions are well-established.

Kinetic Analysis of Target Enzyme Binding

To characterize the inhibitory activity of this compound on a putative target enzyme, a series of kinetic analyses would be performed. These studies would determine the mechanism of inhibition and quantify the compound's potency.

Determination of Inhibition Modality: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, the mode of inhibition can be determined. Standard graphical analyses, such as Lineweaver-Burk or Dixon plots, would differentiate between competitive, non-competitive, uncompetitive, or mixed inhibition mechanisms.

Quantification of Potency: The inhibitor constant (Kᵢ) would be calculated, representing the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher binding affinity and greater potency. For irreversible inhibitors, the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half the maximal rate of inactivation (Kᵢ) would be determined.

Identification of Specific Molecular Targets or Pathways

The pyrrolidine scaffold is a privileged structure found in compounds targeting a wide array of proteins. nih.gov Therefore, this compound could plausibly interact with various target classes, including:

G-protein coupled receptors (GPCRs)

Ion channels

Transporters

Enzymes such as kinases or proteases

The introduction of the gem-difluorocyclobutyl group is a strategic modification intended to enhance properties like binding affinity or metabolic stability for a specific target. researchgate.netgoogle.com Identifying these targets would typically involve techniques like affinity chromatography, chemical proteomics, or computational target prediction followed by experimental validation.

Receptor Binding Assays and Ligand-Receptor Interaction Thermodynamics (In Vitro)

To quantify the binding of this compound to a specific receptor, in vitro binding assays would be essential. These experiments measure the affinity of the ligand-receptor interaction and can elucidate the thermodynamic forces driving the binding event.

Commonly used techniques include radioligand binding assays, where a labeled form of the ligand competes with the unlabeled compound, and biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). ITC is particularly powerful as it directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kₐ), binding enthalpy (ΔH), and binding entropy (ΔS). These parameters provide a complete thermodynamic profile of the interaction.

The following table illustrates the type of data that would be generated from such an ITC experiment, using hypothetical values for demonstration purposes.

Thermodynamic ParameterHypothetical ValueInterpretation
Dissociation Constant (Kₐ) 50 nMIndicates high-affinity binding to the target receptor.
Gibbs Free Energy (ΔG) -10.1 kcal/molA negative value confirms the binding is a spontaneous process.
Binding Enthalpy (ΔH) -7.5 kcal/molA negative value suggests the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions.
Binding Entropy (ΔS) +8.7 cal/mol·KA positive value indicates an increase in entropy, possibly due to the release of ordered water molecules from the binding site upon ligand binding.

Table 1: Illustrative Thermodynamic Profile for Ligand-Receptor Interaction.

Investigation of Cellular Uptake and Intracellular Localization (In Vitro, Mechanistic)

Understanding how this compound enters cells and where it localizes is critical to understanding its mechanism of action. The physicochemical properties of the molecule, influenced by both the basic pyrrolidine nitrogen and the fluorinated moiety, would dictate the mechanism of cellular uptake.

Uptake Mechanisms: Based on these properties, the compound could cross the cell membrane via passive diffusion if it is sufficiently lipophilic and neutral. Alternatively, if it is predominantly charged, it might utilize specific cation transporters.

Localization Studies: Experimental determination of its subcellular location would involve techniques such as fluorescence microscopy, using a fluorescently tagged analogue of the compound, or cell fractionation followed by quantitative analysis (e.g., via LC-MS/MS) in different organelles.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-activity relationship (SAR) studies are crucial for optimizing the molecular interactions of a lead compound. For this compound, SAR would explore how modifications to different parts of the molecule affect its biological activity. While specific data is unavailable, a hypothetical SAR can be constructed based on established principles for related scaffolds. nih.govresearchgate.net

The table below outlines key structural regions and the expected impact of their modification on biological activity.

Molecular RegionModificationExpected Impact on ActivityRationale
Pyrrolidine Ring (Position 3) Stereochemistry (R vs. S)Potentially large change in potency/selectivity.The spatial orientation of the difluorocyclobutyl group is critical for optimal fit within a chiral binding pocket. nih.gov
Pyrrolidine Nitrogen (N-1) Substitution (e.g., H to Alkyl, Aryl)Significant impact on potency and selectivity.N-substitution can introduce new interaction points, alter basicity (pKa), and influence cell permeability.
Cyclobutyl Ring Ring size (e.g., cyclopropyl, cyclopentyl)Modulation of affinity and selectivity.Alters the steric profile and the vector of the substituent relative to the core scaffold.
Difluoro Group Removal or replacement (e.g., with H, OH, =O)Significant changes in binding affinity, metabolic stability, and physicochemical properties.The gem-difluoro group acts as a key bioisostere; its removal or replacement would fundamentally alter the electronic nature and stability of the moiety. researchgate.net

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound.

Applications As a Synthetic Intermediate and Chiral Building Block

Utility in the Construction of Complex Natural Products and Analogues

While the direct incorporation of the 3-(3,3-difluorocyclobutyl)pyrrolidine moiety into the total synthesis of complex natural products is not yet widely documented in publicly available literature, its potential as a chiral building block for creating fluorinated analogues of natural products is significant. The introduction of the gem-difluoro group can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. Medicinal chemists often synthesize analogues of natural products to improve their therapeutic potential, and fluorination is a common strategy in this endeavor.

The 3,3-difluorocyclobutyl motif serves as a bioisostere for other chemical groups, such as a carbonyl or a gem-dimethyl group. This allows for the subtle modification of a natural product's structure to enhance its properties while maintaining its core biological function. For instance, replacing a metabolically susceptible part of a natural product with the stable difluorocyclobutyl group can lead to drug candidates with improved in vivo performance.

Role as a Privileged Scaffold in Diversity-Oriented Synthesis

In the field of drug discovery, diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological activities. cam.ac.uk Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets, making them excellent starting points for the construction of compound libraries. mdpi.com

The this compound scaffold possesses several features that make it a promising candidate for a privileged scaffold in DOS. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and the introduction of the rigid and lipophilic 3,3-difluorocyclobutyl group adds three-dimensional complexity, a desirable trait for modern drug candidates. nih.gov This fluorinated scaffold can be used to generate libraries of compounds with diverse substitution patterns on both the pyrrolidine ring and the cyclobutyl moiety, leading to a wide range of molecular shapes and properties.

The synthesis of such libraries can be achieved through various chemical transformations, including functionalization of the pyrrolidine nitrogen and substitution at other positions on the rings. The resulting compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Precursor for Advanced Materials and Functional Molecules (Excluding Material Properties)

As a versatile building block, this compound can serve as a precursor for the synthesis of a variety of functional molecules with potential applications in medicinal chemistry and agrochemistry. The presence of the secondary amine in the pyrrolidine ring allows for a wide range of derivatization reactions, enabling the attachment of various functional groups and the construction of more complex molecular architectures.

For example, the pyrrolidine nitrogen can be acylated, alkylated, or arylated to introduce different substituents. These modifications can be used to modulate the biological activity of the resulting molecules. The unique physicochemical properties conferred by the 3,3-difluorocyclobutyl group, such as increased lipophilicity and metabolic stability, can be strategically employed in the design of novel bioactive compounds. nih.gov

Table 1: Potential Functional Molecules Derived from this compound

Derivative ClassPotential Application AreaSynthetic Transformation
N-Aryl PyrrolidinesMedicinal ChemistryBuchwald-Hartwig amination
N-Acyl PyrrolidinesAgrochemicalsAcylation with acid chlorides
N-Sulfonyl PyrrolidinesDrug DiscoverySulfonylation with sulfonyl chlorides
Spirocyclic CompoundsMedicinal ChemistryIntramolecular cyclization reactions

Development of Novel Catalytic Systems Employing the Pyrrolidine Moiety

Chiral pyrrolidine derivatives have been extensively used as organocatalysts in a wide range of asymmetric transformations. nih.gov The pyrrolidine nitrogen can act as a Lewis base or form enamines and iminium ions, which are key intermediates in many catalytic cycles. The stereochemistry of the pyrrolidine ring plays a crucial role in controlling the enantioselectivity of these reactions.

The incorporation of the 3,3-difluorocyclobutyl group into a pyrrolidine-based catalyst can influence its catalytic activity and selectivity in several ways. The steric bulk of the cyclobutyl group can create a specific chiral environment around the catalytic center, leading to improved enantiocontrol. Furthermore, the electronic effects of the fluorine atoms can modulate the reactivity of the catalyst.

While specific examples of catalysts derived from this compound are not yet prevalent in the literature, the principles of catalyst design suggest that this moiety could be a valuable addition to the organocatalyst toolkit. Researchers are continuously exploring new catalyst structures to improve the efficiency and selectivity of asymmetric reactions, and fluorinated pyrrolidines represent a promising area of investigation. researchgate.net

Future Directions and Emerging Research Opportunities in 3 3,3 Difluorocyclobutyl Pyrrolidine Chemistry

Rational Design and Synthesis of Advanced Analogs

The rational design of advanced analogs of 3-(3,3-difluorocyclobutyl)pyrrolidine is a key future direction, aimed at fine-tuning molecular properties for specific applications. A primary strategy involves leveraging the principles of bioisosterism, where the 3,3-difluorocyclobutyl moiety can modulate lipophilicity, polarity, and metabolic stability. Future synthetic efforts will likely focus on creating libraries of derivatives with diverse substitutions on the pyrrolidine (B122466) ring.

Key synthetic approaches that could be adapted and optimized for these advanced analogs include:

1,3-Dipolar Cycloaddition: This method, which has been successfully used for creating 3-fluoro- and 3,3-difluoropyrrolidines, could be applied by reacting azomethine ylides with appropriately substituted 1,1-difluoro-2-vinylcyclobutane precursors. researchgate.net

Copper-Catalyzed Borylation: The synthesis of stereodefined fluoroalkenes as precursors is a critical challenge. Techniques like copper-catalyzed formal SN2' defluorinative borylation of 3-substituted 3,3-difluoropropenes could be explored to construct the difluorocyclobutyl ring with high stereocontrol before its attachment to the pyrrolidine precursor. researchgate.net

Multifunctionalized Pyrrolidine Synthesis: Efficient routes, such as copper-catalyzed diastereoselective [3 + 2]-cycloaddition of nitroalkenes with azomethine ylides, could be investigated to introduce further functionality onto the pyrrolidine ring of the target scaffold. researchgate.net

The designed analogs would be evaluated for their potential as modulators of biological targets where the unique conformational constraints and electronic nature of the difluorocyclobutyl group can lead to enhanced potency or selectivity.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms presents a significant opportunity for accelerating the exploration of this compound chemistry. nih.govresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for handling hazardous reagents or highly exothermic reactions often involved in fluorination. nih.gov

The integration of these technologies can facilitate:

Rapid Library Synthesis: Automated flow systems can be programmed to perform sequential reactions, enabling the rapid generation of a diverse library of analogs for screening. syrris.com This approach reduces manual labor and improves reproducibility. syrris.com

Improved Safety and Scalability: Handling potentially hazardous reagents is safer in the small, enclosed volumes of flow reactors. nih.gov Moreover, scaling up production is achieved by running the system for longer durations, bypassing the need for re-optimization of reaction conditions that is often required in batch processes. nih.gov

Process Optimization: The use of real-time analytical tools integrated into flow systems allows for rapid optimization of reaction conditions, leading to higher yields and purity.

The application of flow chemistry would be particularly valuable for multi-step syntheses of complex this compound derivatives, making these compounds more accessible for extensive research. nih.gov

Exploration of New Catalytic Transformations

Expanding the synthetic toolkit for modifying the this compound scaffold requires the exploration of novel catalytic transformations. While methods for synthesizing the core structure are emerging, reactions to further functionalize the molecule are crucial for creating chemical diversity.

Future research could focus on:

Palladium-Catalyzed Reactions: A broad-scope, palladium-catalyzed pyrroline hydroarylation process has been reported for the synthesis of 3-aryl pyrrolidines. nih.govresearchgate.net Adapting this methodology to precursors of this compound could provide a direct route to a class of drug-like molecules. nih.govresearchgate.net

Organocatalysis: Organocatalytic cascade reactions have been used to construct fused pyrrolidine rings with high enantio- and diastereoselectivity. nih.gov Exploring such strategies could lead to the synthesis of complex, chiral analogs of the target compound from acyclic precursors.

Rhodium-Catalyzed C-H Activation: Methods such as rhodium-catalyzed C2-difluoroalkylation could be investigated to directly functionalize the pyrrolidine ring, offering a streamlined approach to novel derivatives. researchgate.net

These catalytic methods would enable the introduction of a wide range of substituents, providing access to previously unattainable chemical space and facilitating the development of structure-activity relationships.

Advanced Analytical Method Development for Structural Characterization

The unambiguous structural characterization of novel this compound analogs is critical. The presence of the stereochemically complex difluorocyclobutyl ring and potential stereocenters on the pyrrolidine ring necessitates the use of advanced analytical techniques.

A combination of spectroscopic and crystallographic methods will be essential for elucidating the precise three-dimensional structure, conformation, and relative stereochemistry of new derivatives. The development of standardized analytical protocols will be a key aspect of future research in this area.

Analytical TechniqueApplication in Structural CharacterizationReference
2D-NMR Spectroscopy Elucidation of covalent structure and relative stereochemistry through techniques like COSY, HSQC, and HMBC. nih.gov
X-ray Crystallography Unambiguous determination of the solid-state conformation and absolute stereochemistry of crystalline derivatives. researchgate.netmdpi.com
FTIR Spectroscopy Identification of key functional groups and unique vibrational signatures to differentiate between isomers or polymorphs. nih.govnih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of isomers and analysis of fragmentation patterns to confirm molecular structure. nih.gov
Density Functional Theory (DFT) Calculations Theoretical calculation of geometric parameters and spectroscopic data to complement and confirm experimental findings. researchgate.net

The systematic application of these methods will be crucial for building a comprehensive understanding of the structure-property relationships of this class of compounds.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The unique properties imparted by the difluorocyclobutyl group extend the potential applications of this compound beyond medicinal chemistry. Interdisciplinary collaborations will be vital for exploring these new frontiers.

Materials Science: Fluorinated pyrrolidines have shown promise in the development of advanced materials. For instance, (S)-(+)-3-fluoropyrrolidine hydrochloride has been used as a ligand in the formation of perovskite ferroelectrics, significantly raising the material's Curie temperature. ossila.com Analogs of this compound could be investigated for their potential in creating novel ferroelectric, piezoelectric, or other functional materials with tailored properties.

Theoretical Chemistry: Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the structural, electronic, and reactivity properties of new molecules. researchgate.net Theoretical studies can guide the rational design of new analogs by predicting their conformational preferences, dipole moments, and potential for intermolecular interactions. This predictive power can help prioritize synthetic targets for specific applications in both medicine and materials science, saving significant experimental resources.

By integrating synthetic chemistry with materials science and theoretical modeling, the full potential of the this compound scaffold can be realized, leading to innovations across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,3-difluorocyclobutyl)pyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is often synthesized via 1,3-dipolar cycloaddition reactions or multi-step functionalization of pyrrolidine precursors. For example, tert-butyl-protected spirooxindole derivatives with fluorinated cyclobutyl groups (e.g., 4q–4t in ) are synthesized under mild conditions (room temperature, 24–48 hours) using catalysts like trifluoroacetic acid. Yields range from 70–82%, with purity confirmed by HRMS and NMR .
  • Key Variables :

Reaction StepCatalystTemperatureYield (%)Purity (HRMS/NMR)
CycloadditionTFART70–82>95%
DeprotectionHCl/dioxane80°C85–90>98%

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques : 1H/13C NMR (δ 1.2–4.5 ppm for cyclobutyl protons; δ 120–140 ppm for fluorinated carbons), HRMS (exact mass matching within 2 ppm), and X-ray crystallography for stereochemical confirmation .
  • Example : In , compounds 4q–4t show distinct δ 3.2–3.8 ppm shifts for pyrrolidine N–CH2 groups, confirming cyclobutyl integration. Fluorine coupling constants (J = 15–20 Hz) validate the difluoro configuration .

Advanced Research Questions

Q. What stereochemical challenges arise when incorporating this compound into spirooxindole frameworks, and how are they resolved?

  • Challenges : The cyclobutyl group introduces steric hindrance, leading to competing diastereomers (e.g., 4q–4t in ). Stereocontrol is achieved using chiral auxiliaries or enantioselective catalysts (e.g., Ru-phosphine complexes), with diastereomeric ratios (dr) up to 10:1 .
  • Resolution : Chiral HPLC or crystallization separates isomers, confirmed by NOESY correlations (e.g., transannular H-bonding in the major isomer) .

Q. How does this compound enhance the pharmacological activity of IDH1 inhibitors like Ivosidenib?

  • Mechanistic Insight : The difluorocyclobutyl group improves binding to the IDH1 enzyme’s allosteric site by reducing conformational flexibility and enhancing hydrophobic interactions. In and , AG-120 (Ivosidenib) shows IC50 values < 10 nM in leukemia models due to this moiety’s rigidity and fluorine-mediated electrostatic effects .
  • Comparative Data :

CompoundTargetIC50 (nM)Selectivity (vs. IDH2)
AG-120 (Ivosidenib)IDH1 R132H8.2>100-fold
Non-fluorinated analogIDH13205-fold

Q. What contradictions exist in reported synthetic yields or biological data for derivatives of this compound, and how can they be addressed?

  • Yield Discrepancies : In , compound 4t achieves 82% yield vs. 70% for 4r, attributed to electron-withdrawing substituents (e.g., NO2) stabilizing intermediates. Contradictions in biological assays (e.g., TGFβRI inhibition in ) may stem from assay conditions (e.g., ATP concentration, cell type) .
  • Resolution : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate biological activity across multiple cell lines (e.g., HEK293 vs. HCT116) .

Methodological Recommendations

  • Synthesis : Optimize fluorination steps using Selectfluor® or DAST to minimize byproducts .
  • Analysis : Combine 19F NMR with DFT calculations to predict fluorine’s electronic effects on cyclobutyl ring strain .
  • Biological Testing : Use isogenic cell lines (IDH1 mutant vs. wild-type) to isolate compound-specific effects .

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